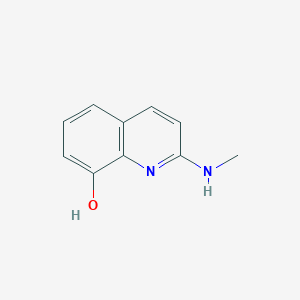
2-Phenyl-1,3-thiazol-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-1,3-thiazol-4-ol is a chemical compound with the empirical formula C9H7NOS . It has a molecular weight of approximately 177.22 . The IUPAC name for this compound is 2-phenyl-1,3-thiazol-4 (5H)-one .
Molecular Structure Analysis
The molecular structure of 2-Phenyl-1,3-thiazol-4-ol consists of a five-membered thiazole ring attached to a phenyl group . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis
2-Phenyl-1,3-thiazol-4-ol is a solid at room temperature . It has a boiling point of 119-121°C . It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .Applications De Recherche Scientifique
Pharmaceutical Applications
2-Phenyl-1,3-thiazol-4-ol: and its derivatives are widely recognized for their pharmacological significance. They exhibit a range of biological activities, including antimicrobial , antiretroviral , antifungal , anticancer , antidiabetic , anti-inflammatory , anti-Alzheimer , antihypertensive , antioxidant , and hepatoprotective activities . These compounds are integral in the synthesis of drugs like sulfathiazole (antimicrobial) and ritonavir (antiretroviral) .
Agricultural Chemistry
In agriculture, thiazole derivatives serve as agrochemicals due to their antimicrobial properties, which are essential for protecting crops from various diseases . They are also involved in the synthesis of compounds that exhibit antioxidant properties, beneficial for increasing the shelf life of agricultural products .
Material Science
2-Phenyl-1,3-thiazol-4-ol: plays a role in material science, particularly in the development of photographic sensitizers and liquid crystals . These materials are crucial for various industrial applications, including display technologies and photographic processes.
Chemical Synthesis
This compound is utilized in chemical synthesis as a building block for creating complex molecules. It’s involved in reactions such as cyclization and arylation , which are fundamental in the development of new chemical entities .
Environmental Science
Thiazole derivatives, including 2-Phenyl-1,3-thiazol-4-ol , are used in environmentally friendly chemical processes. They are employed in reactions that take place in water, which is a non-toxic and economically viable solvent, aligning with the principles of green chemistry .
Biochemistry
In biochemistry, thiazole compounds are part of the study of enzymatic reactions and biochemical pathways . They can influence physiological systems by activating or inhibiting specific enzymes or receptors .
Industrial Applications
Industrially, thiazole derivatives are incorporated into products like rubber vulcanization agents, catalysts , dyes , pigments , and chromophores . These applications demonstrate the versatility of 2-Phenyl-1,3-thiazol-4-ol in various manufacturing processes .
Analytical Methods
In analytical chemistry, thiazole derivatives are part of the development of new analytical methods . They can be used as standards or reagents in chemical assays and play a role in the synthesis of analytical markers .
Safety And Hazards
Propriétés
IUPAC Name |
2-phenyl-1,3-thiazol-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c11-8-6-12-9(10-8)7-4-2-1-3-5-7/h1-6,11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMLIFHRMDXEBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340949 |
Source


|
| Record name | 2-Phenyl-1,3-thiazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1,3-thiazol-4-ol | |
CAS RN |
827-45-2 |
Source


|
| Record name | 2-Phenyl-1,3-thiazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![L-Tryptophan, N-[(4-methylphenyl)sulfonyl]-](/img/structure/B1362809.png)


![[(4-Acetylamino-benzenesulfonyl)-methyl-amino]-acetic acid](/img/structure/B1362818.png)
![4,4'-[Methylenebis(4,1-phenyleneimino)]bis(4-oxobutanoic acid)](/img/structure/B1362826.png)
![2-[[4-[(4-methoxyphenyl)sulfamoyl]phenyl]carbamoyl]benzoic Acid](/img/structure/B1362827.png)
![2-[4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]ethanamine](/img/structure/B1362831.png)


![2-[4-(4-fluorophenyl)phenyl]acetic Acid](/img/structure/B1362845.png)